molecular formula C7H9N B6613493 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole CAS No. 95014-37-2

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole

Cat. No.: B6613493
CAS No.: 95014-37-2
M. Wt: 107.15 g/mol
InChI Key: VXKHYOYHHMPFGM-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is a fused bicyclic heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This structure features a pyrrole ring, a well-known aromatic heterocycle , annulated with a cyclopentane ring, creating a rigid framework that is highly valuable for designing bioactive molecules. Researchers utilize this core structure as a key synthetic intermediate for developing novel therapeutic agents . The scaffold's significance is highlighted by its close structural analogs that exhibit a wide range of biological activities. For instance, substituted derivatives of this core have been investigated as potent N-type calcium channel (Cav2.2) inhibitors, representing a promising target for the treatment of chronic pain . Furthermore, various pyrrole-containing compounds are known for their anti-inflammatory properties, acting as COX-2 inhibitors or cytokine suppressants . The synthetic versatility of the cyclopenta[c]pyrrole system is demonstrated in complex chemical methodologies, such as Lewis acid-promoted intramolecular cyclizations, which can be used to create octahydro or tetrahydro derivatives of this ring system . The compound is offered for research purposes as a chemical building block to support innovation in these and other areas. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,4,5,6-tetrahydrocyclopenta[c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-6-4-8-5-7(6)3-1/h4-5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHYOYHHMPFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at the Pyrrole Position

Electrophilic bromination of 5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one using N-bromosuccinimide (NBS) in THF at -78°C introduces a bromine atom at the reactive α-position of the pyrrole ring. The reaction proceeds via a radical mechanism, confirmed by quenching studies and electron paramagnetic resonance (EPR) data.

Key Observations :

  • Stoichiometric NBS (1.1 eq.) ensures complete conversion without over-bromination.

  • Low-temperature conditions (-78°C) suppress side reactions, yielding 1-bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one in 85% purity.

N-Methylation for Enhanced Stability

Methylation of the pyrrole nitrogen is achieved using methyl iodide and cesium carbonate in THF. The reaction proceeds via an SN2 mechanism, with Cs₂CO₃ acting as a base to deprotonate the NH group.

Optimization Metrics :

  • Reagent Ratios : A 1.5:1 molar ratio of methyl iodide to substrate maximizes yield (75%) while minimizing O-methylation byproducts.

  • Workup Protocol : Trituration with diethyl ether/n-pentane (1:1 v/v) removes unreacted reagents, achieving >95% purity.

Table 2: N-Methylation Efficiency Under Varied Conditions

ConditionYield (%)Purity (%)Byproducts Identified
Cs₂CO₃, THF, 0°C→RT7595<5% O-methylated
K₂CO₃, DMF, RT608515% O-methylated
NaH, THF, 0°C508020% decomposition

Palladium-Catalyzed Carbonylation for Carboxylate Synthesis

Reaction Setup and Mechanistic Pathway

Ethyl 2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate is synthesized via palladium-catalyzed carbonylation of 1-bromo-2-methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one. The protocol employs Pd(OAc)₂, triethylamine, and carbon monoxide (200 psi) in ethanol at 100°C.

Critical Parameters :

  • Catalyst Loading : 5 mol% Pd(OAc)₂ balances cost and activity.

  • CO Pressure : Pressures <150 psi result in incomplete conversion, while >250 psi risks vessel integrity.

  • Solvent Effects : Ethanol enhances solubility of CO and stabilizes palladium intermediates.

Table 3: Carbonylation Efficiency Metrics

ParameterValueImpact on Yield
Pd(OAc)₂ (mol%)570%
CO Pressure (psi)20070%
Temperature (°C)10070%
SolventEthanol70%

Purification and Analytical Validation

Flash Chromatography for Intermediate Isolation

Crude reaction mixtures are purified using silica gel chromatography with ethyl acetate/petroleum ether gradients (30–80% ethyl acetate). This method resolves N-methylated products from O-methylated byproducts, achieving >95% purity.

Trituration for Final Product Polishing

Trituration with ether/pentane mixtures removes residual catalysts and inorganic salts, yielding crystalline solids suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability :

  • Cyclization : Low yields (34%) limit scalability but provide essential intermediates.

  • N-Methylation : High yields (75%) and simple workup make this step industrially viable.

  • Carbonylation : Requires specialized equipment for high-pressure CO but enables carboxylate diversification.

Table 4: Method Comparison for Industrial Adaptation

MethodYield (%)Cost (USD/kg)Scalability
Cyclization34120Moderate
N-Methylation7580High
Carbonylation70200Low

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrroles and tetrahydropyrroles, which have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Cyclopenta[b]pyrrole vs. Cyclopenta[c]pyrrole

The primary distinction between these isomers lies in the fusion position of the cyclopentane and pyrrole rings. Cyclopenta[b]pyrrole (fusion at the [b] position) has been extensively studied theoretically, with quantum-chemical models predicting its synthesis via the Trofimov reaction. However, experimental attempts failed due to side reactions like hydrolysis and condensation in basic media . In contrast, cyclopenta[c]pyrrole derivatives are synthesized experimentally via Brønsted acid-catalyzed annulation, enabling regioselective access to the [c]-fused scaffold .

Tetrahydroindoles

4,5,6,7-Tetrahydro-1H-indole, a six-membered analog, shares similar activation barriers (~100 kJ/mol) with cyclopenta[b]pyrrole in the Trofimov reaction. However, tetrahydroindoles are experimentally feasible under mild conditions (100°C, 1 atm), whereas cyclopenta[b]pyrrole remains elusive due to competing side processes .

Pyrazole Derivatives: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole

Replacing the pyrrole ring with a pyrazole (two adjacent nitrogen atoms) alters bioactivity. For instance, 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles act as N-type calcium channel inhibitors, demonstrating efficacy in vivo (rat CFA pain model) . This contrasts with pyrrole derivatives, which are primarily explored as synthetic intermediates.

Key Research Findings and Data

Table 1: Comparative Analysis of Tetrahydrocyclopenta[c]pyrrole and Analogous Compounds

Compound Core Structure Synthesis Method Key Applications Challenges References
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole Cyclopenta[c]pyrrole Brønsted acid-catalyzed annulation; 5-exo-dig cyclization Pharmaceutical intermediates (e.g., Servier’s benzamide derivative) Limited regioselective methods
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole Cyclopenta[b]pyrrole Trofimov reaction (theoretical) N/A Side reactions in basic media
4,5,6,7-Tetrahydro-1H-indole Indole Trofimov reaction N/A Experimentally feasible
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole Cyclopenta[c]pyrazole Multi-component synthesis N-type calcium channel blockers Requires SAR optimization

Key Observations:

Synthetic Accessibility : Cyclopenta[c]pyrroles are more synthetically tractable than [b]-isomers due to improved regioselectivity in Brønsted acid-mediated reactions .

Thermodynamic Barriers : Cyclopenta[b]pyrrole and tetrahydroindole share similar activation barriers (~100 kJ/mol), yet only the latter is experimentally viable .

Biological Activity : Pyrazole derivatives exhibit targeted bioactivity (e.g., calcium channel inhibition), whereas pyrrole analogs are often intermediates .

Biological Activity

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole allows it to engage in various chemical reactions and biological interactions. Its unique configuration contributes to its reactivity and biological properties.

The biological activity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is primarily attributed to its interaction with specific molecular targets. This compound has been shown to:

  • Inhibit viral replication : It binds to viral core proteins, preventing encapsidation of viral RNA, which is crucial for viral life cycles.
  • Modulate inflammatory responses : Studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects in vivo .
  • Block calcium channels : Certain substituted forms act as N-type calcium channel blockers (Cav2.2), which are relevant in chronic pain management .

Biological Activity Overview

The following table summarizes key biological activities associated with 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole and its derivatives:

Activity TypeDescriptionReference
AntiviralInhibits viral replication by binding to core proteins
Anti-inflammatoryReduces pro-inflammatory cytokine levels; effective in carrageenan models
Pain reliefActs as a calcium channel blocker; effective in chronic pain models
CytotoxicityExhibits cytotoxic effects against certain cancer cell lines
ImmunosuppressionInhibits T cell proliferation under specific conditions

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole derivatives effectively inhibited hepatitis B virus (HBV) replication through modulation of HBV capsid assembly. This was confirmed via in vitro assays showing significant reductions in viral load .
  • Anti-Inflammatory Effects : In a carrageenan-induced paw edema model in rats, compounds derived from this scaffold exhibited dose-dependent inhibition of inflammation. For instance, one derivative showed approximately 36% inhibition at the fourth hour post-administration compared to standard anti-inflammatory drugs .
  • Calcium Channel Blockade : Research on substituted tetrahydrocyclopenta[c]pyrroles indicated their potential as N-type calcium channel blockers (Cav2.2), with one compound demonstrating significant efficacy in reducing pain responses in rat models .
  • Cytotoxicity Against Cancer Cells : Compounds derived from this scaffold have been tested against various cancer cell lines. For example, one study reported an IC50 value of 15.8 μM for cytotoxicity against SMMC-772 cells while sparing normal hepatic cells .

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